molecular formula C17H18ClN3O4S B5708178 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B5708178
M. Wt: 395.9 g/mol
InChI Key: JUCRZPHMSLGUMI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution reaction of piperazine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation with 3-nitrobenzenesulfonyl chloride: The final step involves the reaction of the intermediate product with 3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, various nucleophiles (e.g., amines, thiols).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction of the nitro group: 1-(2-chlorobenzyl)-4-[(3-aminophenyl)sulfonyl]piperazine.

    Substitution of the chlorobenzyl group: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis of the sulfonyl group: 1-(2-chlorobenzyl)piperazine and 3-nitrobenzenesulfonic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound can be used to study the interactions between piperazine derivatives and biological targets such as enzymes and receptors.

    Chemical Biology: It can serve as a tool compound to investigate the mechanisms of action of piperazine-based drugs.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological macromolecules, while the 2-chlorobenzyl and 3-nitrophenylsulfonyl groups can enhance binding affinity and specificity. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-3-nitro-1H-pyrazole: This compound shares the 2-chlorobenzyl and nitro groups but has a pyrazole ring instead of a piperazine ring.

    1-(2-chlorobenzyl)-1H-benzimidazole: This compound features a benzimidazole ring and a 2-chlorobenzyl group, similar to the target compound.

Uniqueness

1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the piperazine ring and the 3-nitrophenylsulfonyl group. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other similar compounds. The specific arrangement of these groups can also influence the compound’s pharmacokinetic properties and its potential as a drug candidate.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-17-7-2-1-4-14(17)13-19-8-10-20(11-9-19)26(24,25)16-6-3-5-15(12-16)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCRZPHMSLGUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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